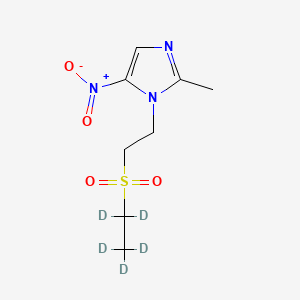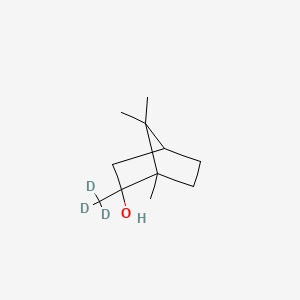
1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene is an organic compound with the molecular formula C14H12ClNO4 and a molecular weight of 293.7 g/mol . It is a crystalline substance that is soluble in organic solvents such as chloroform, ethyl acetate, and methanol . This compound is used in various fields, including pharmaceuticals, fine chemicals, and materials science .
Scientific Research Applications
1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene can be synthesized through a multi-step process involving the chlorination of toluene, followed by nitration and methoxylation reactions . The general synthetic route is as follows:
Chlorination: Toluene is chlorinated to form 1-chloro-2-methylbenzene.
Nitration: The chlorinated product undergoes nitration to introduce the nitro group.
Methoxylation: The nitro-chlorinated product is then methoxylated to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity . The use of catalysts and controlled reaction environments are common to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the chloro and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as halogens and Lewis acids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted derivatives depending on the substituent introduced.
Reduction: The major product is the corresponding aniline derivative.
Oxidation: The major product is the corresponding benzoic acid derivative.
Mechanism of Action
The mechanism of action of 1-chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, interacting with nucleophilic sites on enzymes or other biomolecules . The nitro group can undergo reduction, leading to the formation of reactive intermediates that can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methylbenzene: Similar structure but lacks the nitro and methoxy groups.
4-Chloro-3-methoxytoluene: Similar structure but lacks the nitro group.
1-Chloro-2-methyl-4-methoxybenzene: Similar structure but lacks the nitro group.
Uniqueness
1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activity . This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-(4-chloro-2-methylphenoxy)-4-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-9-7-10(15)3-5-13(9)20-14-6-4-11(19-2)8-12(14)16(17)18/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQINDYWEMGIER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700711 |
Source


|
| Record name | 1-(4-Chloro-2-methylphenoxy)-4-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217090-10-2 |
Source


|
| Record name | 1-(4-Chloro-2-methylphenoxy)-4-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)




![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)
![5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565195.png)






